molecular formula C9H6ClNO2 B093630 6-Chloro-1H-indole-2-carboxylic acid CAS No. 16732-75-5

6-Chloro-1H-indole-2-carboxylic acid

Cat. No. B093630
CAS RN: 16732-75-5
M. Wt: 195.6 g/mol
InChI Key: BKPSJOSKWKTWAG-UHFFFAOYSA-N
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Description

6-Chloro-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole carboxylic acids family. Indole carboxylic acids are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The presence of a chlorine atom at the 6-position of the indole ring can significantly affect the compound's reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of derivatives of 6-chloro-1H-indole-2-carboxylic acid has been reported in various studies. For instance, an efficient synthesis of a COX-2 inhibitor, which is a derivative of 6-chloro-1H-indole-2-carboxylic acid, was achieved through a novel indole formation involving an alkylation/1,4-addition/elimination/isomerization cascade . Another study reported the synthesis of a series of aryl diacid analogues of 6-chloro-1H-indole-2-carboxylic acid to optimize in vivo potency and binding activity, leading to the discovery of a potent selective glycine-site NMDA receptor antagonist . Additionally, the synthesis of 6-chloromethyl-1H-indole-2-carboxylates was accomplished by the elimination of SO2 from easily accessible methanesulfonic acids, showcasing a method for introducing chlorine into the indole scaffold .

Molecular Structure Analysis

The molecular structure of 6-chloro-1H-indole-2-carboxylic acid derivatives has been elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined by X-ray diffraction and compared with the molecular crystal structure determined by density functional theory (DFT) . The study of the crystal and molecular structures of indole-2-carboxylic acid (ICA) revealed the orientation of the carboxylic groups and the formation of hydrogen bonds, which are crucial for understanding the compound's properties .

Chemical Reactions Analysis

The reactivity of 6-chloro-1H-indole-2-carboxylic acid and its derivatives is influenced by the presence of the chlorine atom and the carboxylic acid group. These functional groups can participate in various chemical reactions, such as substitution reactions, which are essential for the synthesis of more complex molecules. For instance, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involved a three-step substitution reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloro-1H-indole-2-carboxylic acid derivatives are determined by their molecular structure. The crystal structure analysis provides insights into the compound's stability, hydrogen bonding patterns, and molecular conformation . The vibrational spectra, as studied through infrared spectroscopy, can give information about the functional groups present and their interactions . The presence of electron-withdrawing groups, such as chlorine, can affect the acidity of the carboxylic acid group and the overall electron distribution within the molecule, influencing its reactivity and interaction with biological targets .

Scientific Research Applications

Antiviral Activity

  • Scientific Field: Virology .
  • Application Summary: Indole derivatives have been found to possess antiviral activity . Specifically, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

HIV-1 Integrase Strand Transfer Inhibitors

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: Indole-2-carboxylic acid derivatives have been synthesized and evaluated as novel HIV-1 integrase strand transfer inhibitors .
  • Methods of Application: Through optimization of compound 1, a series of indole-2-carboxylic acid derivatives were designed and synthesized .
  • Results: Compound 17a was proved to markedly inhibit the effect of integrase, with IC50 value of 3.11 μM .

Inhibitors of E. coli MurD Ligase

  • Scientific Field: Microbiology .
  • Application Summary: Indole derivatives are used as reactants for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not specified in the source .

Interleukin-2 Inducible T Cell Kinase Inhibitors

  • Scientific Field: Immunology .
  • Application Summary: Indole derivatives are used as reactants for the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not specified in the source .

Inhibitors of Gli1-Mediated Transcription in Hedgehog Pathway

  • Scientific Field: Molecular Biology .
  • Application Summary: Indole derivatives are used as reactants for the preparation of amide conjugates with ketoprofen, as inhibitors of Gli1-mediated transcription in the Hedgehog pathway .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not specified in the source .

Tryptophan Dioxygenase Inhibitors

  • Scientific Field: Biochemistry .
  • Application Summary: Indole derivatives are used as tryptophan dioxygenase inhibitors .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not specified in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed or in contact with skin .

Future Directions

Indole derivatives, including 6-Chloro-1H-indole-2-carboxylic acid, have been the focus of many researchers due to their biological properties and potential as targets . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

6-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPSJOSKWKTWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168277
Record name 6-Chloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-indole-2-carboxylic acid

CAS RN

16732-75-5
Record name 6-Chloro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16732-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indole-2-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-1H-indole-2-carboxylic acid
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Record name 6-chloro-1H-indole-2-carboxylic acid
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Synthesis routes and methods

Procedure details

5-Chloro-2-iodoaniline (5.8 g, 23 mmol) and pyruvic acid (8 mL, 115 mmol) were dissolved in DMF (100 mL). DABCO (12.8 g, 115 mmol) was added and N2 (g) was bubbled through solution for 20 minutes, then palladium acetate (1.03 g, 4.6 mmol) was added. The reaction was heated to 110° C. for 1 hour then submitted to aqueous workup and purified by silica gel chromatography (0-100% EtOAc in hexanes) to yield the title compound.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
1.03 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
Y Baqi, T Pillaiyar, A Abdelrahman… - Journal of Medicinal …, 2018 - ACS Publications
The orphan receptor GPR17 may be a novel drug target for inflammatory diseases. 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951, 1) was previously …
Number of citations: 21 pubs.acs.org
L Khurana, HI Ali, T Olszewska, KH Ahn… - Journal of medicinal …, 2014 - ACS Publications
… The title compound was prepared from 3-ethyl-6-chloro-1H-indole-2-carboxylic acid 20a (200 mg, 0.89 mmol) and 4-(2-aminoethyl)-N,N-dimethylaniline 11b (176 mg, 1.07 mmol) …
Number of citations: 55 pubs.acs.org
JH Kehne, BM Baron, BL Harrison… - European journal of …, 1995 - Elsevier
… the biochemical and behavioral profiles of two strychnine-insensitive glycine receptor antagonists, MDL 100,458 (3-(benzoylmethylamino)-6-chloro-1H-indole-2-carboxylic acid) and …
Number of citations: 43 www.sciencedirect.com
S Hayashi, N Ueno, A Murase… - Journal of enzyme …, 2014 - Taylor & Francis
… 6-Chloro-1H-indole-2-carboxylic acid (16). A mixture of 6-chloro-1-(phenylsulfonyl)-1H-… To a stirred suspension of 6-chloro-1H-indole-2-carboxylic acid 16 (7.00 g, 35.8 mmol) in SOCl 2 (…
Number of citations: 10 www.tandfonline.com
BM Baron, BL Harrison, JH Kehne, CJ Schmidt… - European journal of …, 1997 - Elsevier
MDL 105,519, (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective inhibitor of [ 3 H]glycine binding to the NMDA receptor. MDL …
Number of citations: 51 www.sciencedirect.com
ECY Lee, AJ McRiner, KE Georgiadis… - Journal of Medicinal …, 2021 - ACS Publications
… The synthesis of Compound 3 was initiated first by amide coupling of 1-(2-bromo-4-fluorophenyl)-N-methylmethanamine(I) and 6-chloro-1H-indole-2-carboxylic acid to provide N-(2-…
Number of citations: 10 pubs.acs.org
D Catarzi, V Colotta, F Varano - Current topics in medicinal …, 2006 - ingentaconnect.com
Glutamic acid (Glu) is the major excitatory neurotransmitter in the mammalian central nervous system (CNS) where it is involved in the physiological regulation of different processes. It …
Number of citations: 34 www.ingentaconnect.com
L Li, J Li, L Ma, H Shang, Z Zou - Bioorganic Chemistry, 2023 - Elsevier
… Commercially available 6-chloro-1H-indole-2-carboxylic acid methyl ester (I) was first benzylated in the presence of KOH and then hydrolyzed under LiOH conditions to give 1′-…
Number of citations: 4 www.sciencedirect.com
A Twarda-Clapa, S Krzanik, K Kubica… - Journal of Medicinal …, 2017 - ACS Publications
… yet another, fourth subpocket within MDM2 (inhibitor YH300, 3-(2-(tert-butylamino)-1-(N-(4-(4-chlorobenzyloxy)benzyl)formamido)-2-oxoethyl)-6-chloro-1H-indole-2-carboxylic acid). (26…
Number of citations: 28 pubs.acs.org
CG Neochoritis, J Atmaj, A Twarda-Clapa… - European journal of …, 2019 - Elsevier
Intrinsically disordered proteins are an emerging class of proteins without a folded structure and currently disorder-based drug targeting remains a challenge. p53 is the principal …
Number of citations: 9 www.sciencedirect.com

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